molecular formula C10H13NO B3351973 1,5,6,7,8,9-Hexahydro-2h-cyclohepta[b]pyridin-2-one CAS No. 41043-08-7

1,5,6,7,8,9-Hexahydro-2h-cyclohepta[b]pyridin-2-one

Cat. No.: B3351973
CAS No.: 41043-08-7
M. Wt: 163.22 g/mol
InChI Key: RWUYOUMKXMHANA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5,6,7,8,9-Hexahydro-2H-cyclohepta[b]pyridin-2-one is a heterocyclic compound with the molecular formula C10H13NO It is characterized by a seven-membered ring fused to a pyridine ring, which is partially saturated

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5,6,7,8,9-Hexahydro-2H-cyclohepta[b]pyridin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of malononitrile, hydrogen sulfide, and aldehydes, followed by cyclization with 1-(cyclopent-1-en-1-yl)pyrrolidine and alkylating agents . The reaction conditions often include the use of a base such as triethylamine and are carried out under controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

1,5,6,7,8,9-Hexahydro-2H-cyclohepta[b]pyridin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce more saturated cyclic amines.

Scientific Research Applications

1,5,6,7,8,9-Hexahydro-2H-cyclohepta[b]pyridin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,5,6,7,8,9-Hexahydro-2H-cyclohepta[b]pyridin-2-one involves its interaction with specific molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The pathways involved may include signal transduction mechanisms that lead to the desired biological effects. Detailed studies are required to elucidate the exact molecular interactions and pathways.

Comparison with Similar Compounds

Similar Compounds

    Cyclopenta[b]pyridine derivatives: These compounds share a similar fused ring structure but differ in the degree of saturation and functional groups.

    Cyclohepta[b]furan derivatives: These compounds have a similar seven-membered ring but with an oxygen atom instead of nitrogen.

Uniqueness

1,5,6,7,8,9-Hexahydro-2H-cyclohepta[b]pyridin-2-one is unique due to its specific ring structure and the presence of a nitrogen atom, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1,5,6,7,8,9-hexahydrocyclohepta[b]pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c12-10-7-6-8-4-2-1-3-5-9(8)11-10/h6-7H,1-5H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWUYOUMKXMHANA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)NC(=O)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40302434
Record name 1,5,6,7,8,9-hexahydro-2h-cyclohepta[b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40302434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41043-08-7
Record name NSC150959
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150959
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,5,6,7,8,9-hexahydro-2h-cyclohepta[b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40302434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,5,6,7,8,9-Hexahydro-2h-cyclohepta[b]pyridin-2-one
Reactant of Route 2
1,5,6,7,8,9-Hexahydro-2h-cyclohepta[b]pyridin-2-one
Reactant of Route 3
1,5,6,7,8,9-Hexahydro-2h-cyclohepta[b]pyridin-2-one
Reactant of Route 4
1,5,6,7,8,9-Hexahydro-2h-cyclohepta[b]pyridin-2-one
Reactant of Route 5
1,5,6,7,8,9-Hexahydro-2h-cyclohepta[b]pyridin-2-one
Reactant of Route 6
1,5,6,7,8,9-Hexahydro-2h-cyclohepta[b]pyridin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.